1,7-Dichloro-8-methylbenzo[4,5]thieno[2,3-c]pyridine
CAS No.:
Cat. No.: VC17354674
Molecular Formula: C12H7Cl2NS
Molecular Weight: 268.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H7Cl2NS |
|---|---|
| Molecular Weight | 268.2 g/mol |
| IUPAC Name | 1,7-dichloro-8-methyl-[1]benzothiolo[2,3-c]pyridine |
| Standard InChI | InChI=1S/C12H7Cl2NS/c1-6-9(13)3-2-7-8-4-5-15-12(14)11(8)16-10(6)7/h2-5H,1H3 |
| Standard InChI Key | JFYVPBKGLVIWFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC2=C1SC3=C2C=CN=C3Cl)Cl |
Introduction
Molecular Architecture and Physicochemical Properties
Core Structural Framework
The compound’s backbone consists of a benzo thieno[2,3-c]pyridine system, where a benzene ring is fused to a thiophene moiety at positions 4 and 5, and the thiophene is further fused to a pyridine ring at positions 2 and 3. Substituents include chlorine atoms at positions 1 and 7 and a methyl group at position 8, imparting distinct electronic and steric properties. The IUPAC name, 1,7-dichloro-8-methyl-benzothiolo[2,3-c]pyridine, reflects this substitution pattern.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₇Cl₂NS |
| Molecular Weight | 268.2 g/mol |
| IUPAC Name | 1,7-dichloro-8-methyl-benzothiolo[2,3-c]pyridine |
| Canonical SMILES | CC1=C(C=CC2=C1SC3=C2C=CN=C3Cl)Cl |
| InChI Key | JFYVPBKGLVIWFK-UHFFFAOYSA-N |
Electronic and Steric Effects
The chlorine atoms at positions 1 and 7 act as electron-withdrawing groups, polarizing the aromatic system and enhancing electrophilic reactivity at unsubstituted positions. The methyl group at position 8 introduces steric hindrance, potentially influencing binding interactions in biological targets. Computational modeling of analogous systems suggests that such substitutions can modulate lipophilicity and membrane permeability, critical factors in drug design .
Synthetic Methodologies
Retrosynthetic Analysis
A plausible route to 1,7-dichloro-8-methylbenzo thieno[2,3-c]pyridine involves constructing the thiophene ring first, followed by sequential annulation of the benzene and pyridine rings. Chlorination and methylation steps would be introduced at strategic intermediates to achieve the desired substitution pattern.
Stepwise Synthesis
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Thiophene Formation: Cyclocondensation of a substituted thiophene precursor (e.g., 3-chlorothiophene-2-carboxylate) with a nitrile derivative could yield the thieno[2,3-c]pyridine core, as demonstrated in related syntheses .
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Benzannulation: Friedel-Crafts acylation or Diels-Alder reactions might facilitate fusion of the benzene ring, though regioselectivity must be controlled to position substituents correctly.
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Functionalization: Chlorination at positions 1 and 7 using electrophilic chlorinating agents (e.g., Cl₂/FeCl₃) and methylation via alkylation (e.g., CH₃I/K₂CO₃) would finalize the structure .
Challenges and Optimization
Stereochemical control during annulation and minimizing side reactions (e.g., over-chlorination) remain critical challenges. Microwave-assisted synthesis, as employed in analogous thienopyrimidine systems, could enhance yield and purity .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H and ¹³C NMR would resolve aromatic proton environments and confirm substituent positions. For instance, the methyl group at position 8 should appear as a singlet near δ 2.1–2.4 ppm .
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Mass Spectrometry: High-resolution MS would verify the molecular ion peak at m/z 268.2 and fragment patterns consistent with chlorine loss.
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